1-Aminopropan-2-ol
Overview
Description
The F-Loop of Vitamin B12 is a specific structural component of the Vitamin B12 molecule, which is also known as cobalamin. Vitamin B12 is a water-soluble vitamin that plays a crucial role in the normal functioning of the brain and nervous system, as well as in the formation of red blood cells. It is unique among vitamins in that it contains a metal ion, cobalt, at its core. The F-Loop is part of the corrin ring structure that binds the cobalt ion and is essential for the vitamin’s biological activity .
Mechanism of Action
Target of Action
1-Aminopropan-2-ol, also known as 1-AMINO-2-PROPANOL or Isopropanolamine, is an organic compound with the formula CH3CH(OH)CH2NH2 . It is an amino alcohol and is chiral . The compound is used as a buffer and is a good solubilizer of oil and fat, hence it is used to neutralize fatty acids and sulfonic acid-based surfactants .
Mode of Action
This compound is a microbial metabolite of amino alcohol metabolism via propionaldehyde and acetaldehyde in a species of Pseudomonas . It interacts with its targets, leading to changes in the metabolic processes of the microorganism.
Biochemical Pathways
®-1-Aminopropan-2-ol is one of the components incorporated in the biosynthesis of cobalamin . The O-phosphate ester is produced from threonine by the enzyme Threonine-phosphate decarboxylase . This indicates that this compound plays a role in the biosynthesis of cobalamin, affecting the related biochemical pathways and their downstream effects.
Pharmacokinetics
It is known that ®-1-aminopropan-2-ol is metabolized to aminoacetone by the enzyme ®-aminopropanol dehydrogenase .
Result of Action
The result of the action of this compound is the production of aminoacetone, which is a part of the metabolic processes in the microorganism . This can have various molecular and cellular effects, depending on the specific metabolic pathways involved.
Biochemical Analysis
Biochemical Properties
1-Aminopropan-2-ol plays a role in biochemical reactions. It is a good solubilizer of oil and fat, and is used to neutralize fatty acids and sulfonic acid-based surfactants . It is typically used in metalworking fluid, waterborne coatings, personal care products, and in the production of titanium dioxide and polyurethanes .
Cellular Effects
It is known that it is a metabolite in Escherichia coli .
Molecular Mechanism
It is known that ®-1-aminopropan-2-ol is metabolised to aminoacetone by the enzyme ®-aminopropanol dehydrogenase .
Metabolic Pathways
This compound is involved in the biosynthesis of cobalamin (Vitamin B12) . It is a component involved in the production of cobamides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vitamin B12, including its F-Loop, is a complex process that involves multiple steps. The initial steps typically involve the fermentation of specific bacteria that produce the vitamin naturally. This is followed by a series of chemical reactions to purify and modify the vitamin to obtain the desired form. Common methods include reverse-phase high-performance liquid chromatography (HPLC) and mass spectrometry for analysis and purification .
Industrial Production Methods: Industrial production of Vitamin B12 often involves microbial fermentation using strains of bacteria such as Pseudomonas denitrificans or Propionibacterium shermanii. These bacteria are cultured in large fermentation tanks under controlled conditions to maximize yield. The vitamin is then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Vitamin B12 and its derivatives, including the F-Loop, undergo various chemical reactions such as:
Oxidation and Reduction: The cobalt ion in Vitamin B12 can exist in different oxidation states, which allows it to participate in redox reactions.
Substitution Reactions: The ligand attached to the cobalt ion can be substituted with other groups, leading to different forms of the vitamin (e.g., methylcobalamin, adenosylcobalamin).
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Methyl iodide, adenosyl chloride.
Major Products:
Methylcobalamin: Formed by the substitution of the ligand with a methyl group.
Adenosylcobalamin: Formed by the substitution of the ligand with an adenosyl group.
Scientific Research Applications
Vitamin B12, including its F-Loop, has numerous applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its ability to undergo redox and substitution reactions.
Biology: Essential for DNA synthesis and regulation, as well as for the proper functioning of the nervous system.
Medicine: Used to treat Vitamin B12 deficiency, which can lead to pernicious anemia and neurological disorders.
Industry: Employed in the fortification of foods and dietary supplements
Comparison with Similar Compounds
Methylcobalamin: A form of Vitamin B12 with a methyl group attached to the cobalt ion.
Adenosylcobalamin: A form of Vitamin B12 with an adenosyl group attached to the cobalt ion.
Hydroxocobalamin: A form of Vitamin B12 with a hydroxyl group attached to the cobalt ion
Uniqueness: The F-Loop of Vitamin B12 is unique in its ability to stabilize the cobalt ion and facilitate its participation in a wide range of biochemical reactions. This makes it an essential component of the vitamin’s structure and function, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(2S)-1-aminopropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO/c1-3(5)2-4/h3,5H,2,4H2,1H3/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKKHQJGJAFBHI-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
75.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2799-17-9 | |
Record name | (+)-1-Amino-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2799-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-(+)-1-Aminopropan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002799179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-(+)-1-aminopropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.667 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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